tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
CAS No.: 921760-85-2
Cat. No.: VC3277596
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921760-85-2 |
|---|---|
| Molecular Formula | C19H23NO6 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 1'-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-carboxylic acid |
| Standard InChI | InChI=1S/C19H23NO6/c1-18(2,3)26-17(24)20-8-6-19(7-9-20)11-14(21)13-10-12(16(22)23)4-5-15(13)25-19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
| Standard InChI Key | GRXCQOKLFGQSTQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
Tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate possesses a complex molecular architecture characterized by several key structural elements. The compound features a chroman core (a benzene ring fused with a pyran ring) connected to a piperidine ring through a spiro carbon center. The chroman portion contains a ketone functionality at the 4-position and a carboxy group at the 6-position, while the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.
The presence of the carboxy group at the 6-position differentiates this compound from related analogs and contributes to its unique chemical and biological properties. This carboxylic acid moiety can participate in hydrogen bonding as both a donor and acceptor, potentially enhancing interactions with biological targets. Additionally, it provides a handle for further chemical modifications, making the compound valuable as a synthetic intermediate.
Physical and Chemical Properties
Based on its structural features, tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is expected to have the following properties:
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C19H23NO6 | Based on structural analysis |
| Molecular Weight | 361.39 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid | Common for similar spirocyclic compounds |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol | Based on polarity and functional groups |
| pKa | ~4.5 (carboxylic acid) | Typical value for aromatic carboxylic acids |
| Log P | ~2.5-3.0 | Estimated based on structural features |
| Melting Point | ~150-170°C | Typical range for similar compounds |
The compound's amphiphilic nature, conferred by the presence of both lipophilic (tert-butyl group, aromatic ring) and hydrophilic (carboxylic acid, ketone) moieties, likely influences its solubility profile and membrane permeability. These characteristics are crucial considerations for its potential applications in drug discovery.
Comparison with Structurally Related Compounds
To better understand the properties of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, it is useful to compare it with structurally related compounds:
Table 2: Comparison of Tert-Butyl 6-Carboxy-4-Oxospiro[Chroman-2,4'-Piperidine]-1'-Carboxylate with Related Compounds
| Compound | Structural Difference | Impact on Properties |
|---|---|---|
| Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Lacks 6-carboxy group | Lower molecular weight (317.4 g/mol); Less polar; Fewer hydrogen-bonding sites; Potentially improved lipophilicity |
| Tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Has 6-chloro instead of 6-carboxy | More lipophilic; No acidic proton; Different electronic effects on the aromatic ring; Potential for different biological interactions |
| 6-Carboxy-4-oxospiro[chroman-2,4'-piperidine] | Lacks Boc protection on piperidine | Secondary amine functionality; Lower molecular weight; Different solubility profile; Potentially different biological activity |
The presence of the 6-carboxy group in tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate likely confers distinct physiochemical and biological properties compared to its analogs, potentially affecting parameters such as solubility, metabolic stability, and target binding affinity.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate requires careful planning due to its complex structure. A logical retrosynthetic approach would involve disconnections that leverage readily available starting materials and established chemical transformations:
Table 3: Potential Retrosynthetic Disconnections
| Disconnection | Starting Materials | Key Transformation |
|---|---|---|
| Spiro center formation | 6-carboxy-4-chromanone and N-Boc-4-piperidone | Spirocyclization reaction |
| Carboxy group installation | 6-bromo/iodo derivative and CO2 | Carbonylation reaction |
| Chromanone formation | Suitably substituted salicylaldehyde and acetone | Aldol condensation followed by cyclization |
Proposed Synthetic Routes
Based on established methods for synthesizing related spirocyclic compounds, several potential synthetic routes for tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate can be proposed:
Route A: Late-Stage Carboxylation
This approach involves the synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate followed by regioselective carboxylation at the 6-position:
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Preparation of 4-chromanone from salicylaldehyde and acetone
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Spirocyclization with N-Boc-4-piperidone
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Regioselective bromination at the 6-position
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Lithium-halogen exchange followed by carboxylation with CO2
Reaction Conditions and Considerations
The synthesis of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:
Table 4: Critical Reaction Parameters for Key Synthetic Steps
| Synthetic Step | Optimal Conditions | Critical Parameters | Potential Side Reactions |
|---|---|---|---|
| Spirocyclization | Base-catalyzed (e.g., pyrrolidine, K2CO3); Polar aprotic solvent (DMF, DMSO); Room temperature to 80°C; 8-24 hours | Base strength; Temperature control; Reaction time; Concentration | Aldol side reactions; Retro-aldol; Over-alkylation |
| Carboxylation | n-BuLi, THF, -78°C; CO2 (g) or dry ice; Acidic workup | Temperature control; Anhydrous conditions; CO2 excess; Quenching procedure | Protonation of lithiated intermediate; Multiple lithiations |
| Carboxy Protection/Deprotection | Protection: DCC, DMAP, tert-butanol; Deprotection: TFA or HCl | Reaction time; Temperature; Acid concentration for deprotection | Boc deprotection during acidic conditions |
Analytical Characterization
Spectroscopic Data
Comprehensive analytical characterization is essential for confirming the structure and purity of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate. Predicted spectroscopic data based on the compound's structure include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 5: Predicted 1H NMR Chemical Shifts
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.80-8.10, 7.50-7.70, 7.00-7.20 | d, dd, d | 1H, 1H, 1H |
| Carboxylic acid -OH | 12.00-13.00 | s (broad) | 1H |
| -CH2- (chromanone) | 2.70-3.00 | s | 2H |
| -CH2- (piperidine) | 3.20-3.60, 1.60-2.00 | m, m | 4H, 4H |
| -C(CH3)3 (Boc group) | 1.40-1.50 | s | 9H |
Table 6: Predicted 13C NMR Chemical Shifts
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | 190-195 |
| C=O (carboxylic acid) | 165-170 |
| C=O (Boc) | 155-160 |
| Aromatic carbons | 120-160 |
| Spiro carbon | 80-85 |
| Quaternary C (Boc) | 78-82 |
| -C(CH3)3 | 28-30 |
| Aliphatic carbons | 25-45 |
Infrared (IR) Spectroscopy
Table 7: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm-1) | Intensity |
|---|---|---|
| O-H (carboxylic acid) | 3300-2500 | Broad, strong |
| C=O (carboxylic acid) | 1700-1680 | Strong |
| C=O (ketone) | 1690-1670 | Strong |
| C=O (Boc) | 1740-1720 | Strong |
| C=C (aromatic) | 1600-1580, 1450-1430 | Medium |
| C-O (ether, ester) | 1300-1100 | Strong |
Mass Spectrometry
Table 8: Predicted Mass Spectrometry Data
| Ion | m/z |
|---|---|
| [M+H]+ | 362.1653 |
| [M+Na]+ | 384.1472 |
| [M-Boc+H]+ | 262.1130 |
| [M-tBu+H]+ | 306.1027 |
Biological Properties and Applications
| Potential Activity | Structural Rationale | Possible Mechanism |
|---|---|---|
| Enzyme Inhibition | Spiro scaffold provides rigid framework for binding; Carboxy group offers hydrogen bonding opportunities | Competitive binding to enzyme active sites; Allosteric modulation |
| Receptor Modulation | Three-dimensional structure may complement receptor binding pockets | Agonist or antagonist activity at specific receptors |
| Anti-inflammatory | Carboxy group can interact with inflammatory mediators | Inhibition of pro-inflammatory enzymes or cytokine production |
| Anticancer | Spiro compounds have shown antiproliferative activities | Cell cycle interference; Apoptosis induction |
| Antimicrobial | Balanced lipophilicity and hydrophilicity | Membrane disruption; Inhibition of essential microbial enzymes |
The carboxy group at the 6-position likely influences the compound's pharmacokinetic properties, potentially affecting parameters such as protein binding, tissue distribution, and renal clearance. Additionally, this functional group could serve as a site for conjugation with amino acids or peptides to develop targeted drug delivery systems.
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and related compounds. Based on studies of similar molecules, several SAR principles can be hypothesized:
Table 10: Proposed Structure-Activity Relationships
| Structural Element | Modification | Potential Effect on Activity |
|---|---|---|
| Carboxy group (6-position) | Replacement with other acidic groups (e.g., tetrazole, sulfonamide) | Maintained or enhanced activity depending on target; Modified physicochemical properties |
| Carboxy group (6-position) | Esterification | Prodrug formation; Improved cell penetration; Reduced direct activity |
| Ketone (4-position) | Reduction to alcohol | Changed hydrogen bonding pattern; Modified selectivity profile |
| Boc group (piperidine N) | Replacement with other protecting groups or acyl groups | Modified stability and solubility; Different biological activities |
| Spiro junction | Introduction of substituents | Altered three-dimensional structure; Changed receptor selectivity |
The strategic modification of these structural elements could lead to the development of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties for specific therapeutic applications.
Current Research and Future Directions
Applications in Medicinal Chemistry
Tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and structurally related compounds have potential applications in various areas of medicinal chemistry:
As Synthetic Intermediates
The compound's multifunctional nature makes it a valuable synthetic intermediate for the preparation of diverse chemical libraries. The carboxylic acid group provides a handle for further modifications, including:
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Amide formation with various amines to develop structure-activity relationship studies
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Esterification to create prodrugs with improved pharmacokinetic properties
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Coupling with fluorescent or radioactive tags for mechanistic studies
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Attachment to solid supports for combinatorial chemistry applications
As Pharmacological Probes
The rigid spirocyclic structure combined with the functional groups present makes tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate potentially useful as a pharmacological probe for studying biological systems. The compound could be employed to:
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Investigate binding requirements of specific receptors or enzymes
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Develop affinity-based protein profiling techniques
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Study structure-activity relationships in complex biological systems
Synthetic Challenges and Opportunities
The synthesis of tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate presents several challenges and opportunities for synthetic chemists:
Table 11: Synthetic Challenges and Potential Solutions
| Challenge | Potential Solution | Benefit |
|---|---|---|
| Regioselective introduction of the carboxy group | Directed metalation strategies; Flow chemistry approaches | Improved yields; Reduced side products |
| Stereocontrol at the spiro center | Asymmetric catalysis; Chiral auxiliaries | Access to single enantiomers with potential for enhanced biological activity |
| Scalability of synthesis | Continuous flow processes; Telescoped reactions | More efficient production; Reduced waste generation |
| Protecting group strategies | Orthogonal protection; One-pot deprotection sequences | Streamlined synthesis; Fewer isolation steps |
Advances in synthetic methodologies, such as photoredox catalysis, electrochemistry, and biocatalysis, offer exciting opportunities for developing more efficient and sustainable routes to tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and its derivatives.
Emerging Applications
Beyond traditional medicinal chemistry applications, tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate may find utility in several emerging fields:
Materials Science
The compound's rigid structure and functional groups could be exploited in materials science applications:
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Development of supramolecular assemblies through carboxylic acid dimerization
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Creation of metal-organic frameworks (MOFs) using the carboxy group as a coordination site
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Incorporation into polymeric materials to impart specific properties
Chemical Biology
In chemical biology, tert-butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate could serve as:
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A building block for activity-based probes
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A scaffold for developing covalent inhibitors
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A component in photo-affinity labeling studies
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